1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core linked to a piperidin-1-yl group at position 4 and a 2,4,5-trifluorophenyl-substituted ethanone moiety. The triazolopyridine scaffold is a nitrogen-rich heterocycle known for its metabolic stability and ability to engage in hydrogen bonding, making it a promising pharmacophore. The 2,4,5-trifluorophenyl group enhances lipophilicity and may improve target binding through hydrophobic interactions and fluorine-specific effects (e.g., dipole interactions).
Properties
Molecular Formula |
C19H17F3N4O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C19H17F3N4O/c20-14-11-16(22)15(21)9-13(14)10-18(27)25-7-4-12(5-8-25)19-24-23-17-3-1-2-6-26(17)19/h1-3,6,9,11-12H,4-5,7-8,10H2 |
InChI Key |
ZZBHTLMSUJAAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CC4=CC(=C(C=C4F)F)F |
Origin of Product |
United States |
Preparation Methods
Hydrazide Cyclization to Triazolopyridine
A pivotal step involves dehydrating a hydrazide intermediate to form the triazole ring. In AU2014302595A1, (R)-N'-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanehydrazide (HYDZ) undergoes dehydration using thiophosphetane or phosphorus(V) agents (e.g., POCl₃) to yield the triazolopyridine core. For the target compound, a similar strategy applies:
-
Hydrazide Formation : Reacting a pyridine-2-ylhydrazine derivative with a keto-acid precursor.
-
Cyclodehydration : Using POCl₃ or Lawesson’s reagent to induce ring closure, forming thetriazolo[4,3-a]pyridine.
Key Conditions :
Piperidine Substitution and Functionalization
The piperidine ring is introduced at position 4 of the triazolopyridine via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis.
SNAr with Piperidine Derivatives
In US8883805B2, piperidine reacts with brominated heterocycles under heated conditions (140°C) in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone). For the target compound:
-
Nucleophile : 1-(piperidin-4-yl) derivative.
-
Conditions : Diisopropylethylamine (DIPEA) as base, 12–24 hours at 120–140°C.
Optimization Insight :
-
Higher temperatures (≥130°C) reduce reaction time but risk decomposition.
-
Catalytic iodine enhances electrophilicity of the brominated triazolopyridine.
Synthesis of 2-(2,4,5-Trifluorophenyl)ethanone Moiety
The trifluorophenyl ketone group is installed via Friedel-Crafts acylation or Suzuki-Miyaura coupling.
Friedel-Crafts Acylation
-
Electrophile : Chloroethyl ketone or acetyl chloride.
-
Aromatic Substrate : 2,4,5-Trifluorobenzene.
-
Catalyst : AlCl₃ or FeCl₃ in dichloroethane at 0–25°C.
Challenges :
-
Regioselectivity due to multiple fluorine substituents.
-
Use of directing groups (e.g., boronic esters) to control acylation site.
Suzuki Coupling for Late-Stage Functionalization
A more controlled approach employs palladium-catalyzed cross-coupling:
-
Boronic Ester : 2-(2,4,5-Trifluorophenyl)ethylboronic acid.
-
Halide Partner : Bromoethyl ketone intermediate.
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, in dioxane/water (3:1) at 80°C.
Advantages :
-
Tolerance of electron-withdrawing fluorine groups.
-
Higher yields (75–80%) compared to Friedel-Crafts.
Final Coupling and Purification
The triazolopyridine-piperidine and trifluorophenyl-ethanone segments are conjugated via alkylation or reductive amination.
Alkylation of Piperidine Nitrogen
-
Base : Potassium carbonate in DMF.
-
Alkylating Agent : 2-(2,4,5-Trifluorophenyl)ethyl bromide.
Workflow :
Reductive Amination
Alternative route using:
-
Amine : Piperidine-triazolopyridine.
-
Ketone : 2-(2,4,5-Trifluorophenyl)ethanone.
Yield Comparison :
Analytical Data and Characterization
Spectroscopic Confirmation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H, triazole), 7.45–7.10 (m, 2H, Ar-F), 4.20–3.80 (m, 4H, piperidine), 3.55 (s, 2H, COCH₂).
Purity Optimization :
Industrial-Scale Considerations
Patent AU2014302595A1 highlights critical factors for scalability:
-
Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer distillation.
-
Catalyst Recycling : Pd catalysts recovered via activated carbon filtration (85% recovery).
-
Waste Reduction : Thiophosphetane byproducts converted to non-toxic phosphates via aqueous hydrolysis.
Challenges and Mitigation Strategies
-
Triazole Ring Instability : Avoid prolonged exposure to strong acids; use buffered conditions during workup.
-
Fluorine Leaching : Monitor HF formation in high-temperature steps; employ Teflon-lined reactors.
-
Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate thermodynamically stable forms .
Chemical Reactions Analysis
1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related analogs, emphasizing variations in heterocyclic cores, substituents, and molecular properties:
*Calculated based on assumed molecular formula C₁₉H₁₇F₃N₄O.
Pharmacokinetic Properties
- Lipophilicity : Fluorine-rich compounds (e.g., target compound, compound 49) exhibit increased logP values, enhancing blood-brain barrier penetration but risking solubility issues. Piperazine-linked analogs (–5) mitigate this with polar linkers.
- Metabolic Stability : Fluorine atoms and methyl groups (compound 49) reduce cytochrome P450-mediated metabolism, whereas methoxy/ethoxy groups (–5) are susceptible to demethylation .
Biological Activity
The compound 1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone is a novel derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C19H20F3N5O
- Molecular Weight : 393.39 g/mol
- SMILES Notation :
CC(=O)N1CCN(CC1)c2ncnc3c2c(c(n3)C(F)(F)F)C=C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- RORγt Inhibition : It has been shown to inhibit the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is crucial in the pathogenesis of autoimmune diseases like psoriasis. In vitro studies indicated an IC50 value of approximately 41 nM for this inhibition .
Biological Activity Overview
Case Study 1: RORγt Inhibition
In a study evaluating the compound's ability to inhibit RORγt, it was found that the compound significantly reduced IL-17A production in a dose-dependent manner. The results suggest that this compound could be a viable candidate for treating diseases characterized by excessive IL-17A production.
Case Study 2: Antiproliferative Effects
Another study focused on the antiproliferative effects of the compound against several cancer cell lines. The results demonstrated that it effectively inhibited cell growth with IC50 values ranging from 0.98 µM to 1.28 µM across different cell lines. This suggests potential applications in oncology .
Pharmacokinetics
The pharmacokinetic profile of the compound has been assessed through various studies:
| Compound | t1/2 (h) | Bioavailability (%) | AUC (nM h) | Clearance (L h⁻¹ kg⁻¹) |
|---|---|---|---|---|
| 1 | 48 | 490 | 2.0 | 46 |
| 3a | 47 | 840 | 1.1 | 5.3 |
| 5a | 120 | 15000 | 0.15 | 1.1 |
These data indicate that the compound has a favorable bioavailability and metabolic stability, making it suitable for further development as a therapeutic agent.
Q & A
Q. Table 1: Example Synthetic Steps from Analogous Compounds
| Step | Key Process | Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Triazolopyridine core synthesis | Propargylamine, PCl₃, 5-exo-dig cyclization | |
| 2 | Piperidine coupling | DMSO, reflux, 4–6 hours | |
| 3 | Purification | Ethanol/chloroform recrystallization |
Basic: Which analytical techniques confirm structural integrity?
Answer:
Structural validation combines:
- Melting point analysis (82–84°C) and solubility profiling in chloroform/methanol .
- Elemental analysis to verify the molecular formula (e.g., C₂₄H₂₅N₇O₃ for analogous compounds) .
- Chromatographic methods (HPLC, TLC) to assess purity .
Spectroscopic techniques (e.g., NMR, IR) are inferred but not explicitly detailed in the provided evidence.
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMSO) enhance coupling efficiency vs. ethanol for cyclization .
- Catalyst optimization : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts acylation of fluorophenyl groups .
- Design of Experiments (DOE) : Systematic variation of temperature (60–100°C) and reaction time (4–12 hours) identifies optimal conditions .
Triazolopyridine analogs achieved >70% yields under tuned parameters .
Advanced: How to resolve contradictions in biological activity data?
Answer:
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or protein expression levels .
- Compound stability : Degradation under improper storage (e.g., room temperature vs. 2–8°C) .
Methodological solutions : - Standardize assays using pharmacopeial references (e.g., ISO guidelines) .
- Validate activity across in vitro (enzyme inhibition) and in vivo models (rodent pharmacokinetics) .
Advanced: What methodologies assess metabolic stability?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes to track metabolic byproducts (e.g., defluorination) via LC-MS .
- Hepatocyte models : Measure half-life (t₁/₂) under physiological conditions .
- Stability profiling : Refrigerated storage (2–8°C) preserves compound integrity for reproducible data .
Advanced: How does computational modeling aid target interaction studies?
Answer:
- Molecular docking : SMILES notations (e.g., CCN1CCN(CC1)C2CCN(CC2)C(=O)COc3ccc(cc3)c4ccc(OC)cc4) predict binding to kinases or GPCRs .
- Structure-Activity Relationship (SAR) : Simulations on triazolopyridine scaffolds guide modifications to enhance affinity .
- Free energy calculations : Estimate binding energies (ΔG) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
